2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole
Overview
Description
2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole, also known as MNZ, is a synthetic organic compound that belongs to the class of imidazole derivatives. It has been extensively studied for its potential as an antimicrobial agent and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole involves the formation of reactive metabolites that bind to and damage the DNA of microorganisms. The nitro group of 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole is reduced by enzymes in the microorganisms to form nitroso and hydroxylamine intermediates. These intermediates then react with DNA, leading to strand breaks and DNA damage. 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole also disrupts the energy metabolism of microorganisms by inhibiting the activity of pyruvate:ferredoxin oxidoreductase, resulting in the depletion of ATP levels.
Biochemical and Physiological Effects
2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole has been shown to have low toxicity and good bioavailability. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole is metabolized in the liver and excreted mainly in the urine. It has been shown to have no significant effects on the liver or kidney function. 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole has also been reported to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole has several advantages for lab experiments. It is readily available and easy to synthesize. It has a broad spectrum of activity against various microorganisms, making it useful for studying the mechanisms of action of antimicrobial agents. However, 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole has some limitations. It is sensitive to light and heat, and its stability can be affected by pH and other environmental factors. 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole can also interfere with the growth of some bacterial strains, making it difficult to use in certain experiments.
Future Directions
2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole has shown promising results in various scientific research studies, and there are several future directions for its use. 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole could be further investigated for its potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on cancer cells. 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole could also be used in combination with other antimicrobial agents to enhance their activity and reduce the development of resistance. Further research could also be conducted to optimize the synthesis method of 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole and improve its stability and bioavailability.
Scientific Research Applications
2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and protozoa. 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole has been used in the treatment of various infections, such as bacterial vaginosis, trichomoniasis, and giardiasis. It has also been investigated for its potential as an anti-cancer agent.
properties
IUPAC Name |
6-(4-methylphenyl)-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8-2-4-9(5-3-8)10-11(15(16)17)14-6-7-18-12(14)13-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKAYMMROJSMCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147708 | |
Record name | Imidazo(2,1-b)thiazole, 2,3-dihydro-5-nitro-6-p-tolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole | |
CAS RN |
106636-50-4 | |
Record name | 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106636504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(2,1-b)thiazole, 2,3-dihydro-5-nitro-6-p-tolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIHYDRO-6-(4-METHYLPHENYL)-5-NITROIMIDAZO(2,1-B)THIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWG42EHD8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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